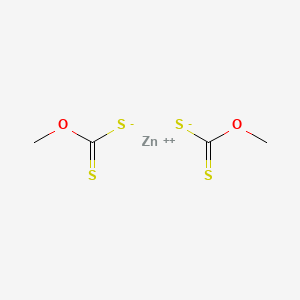
4-(3-Pyridyl)butyl isothiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Pyridyl)butyl isothiocyanate: is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables . The molecular formula of this compound is C10H12N2S, and it has a molecular weight of 192.28 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyridyl)butyl isothiocyanate typically involves the reaction of primary amines with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate. This intermediate is then desulfurized using cyanuric acid or other desulfurylation reagents to yield the isothiocyanate product . The reaction is usually carried out under aqueous conditions, making it a convenient and environmentally friendly process .
Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often follows similar synthetic routes but on a larger scale. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The process is scalable and can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Pyridyl)butyl isothiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thioureas.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the isothiocyanate group under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Various substituted thioureas and other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(3-Pyridyl)butyl isothiocyanate is used as a building block in the synthesis of heterocyclic compounds and thioureas. It serves as a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various human pathogens and cancer cell lines .
Medicine: The compound is being investigated for its chemopreventive properties. It modulates several cancer-related pathways, including the inhibition of cytochrome P450 enzymes and the induction of phase II detoxification enzymes .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and as a reagent in biochemical assays .
Wirkmechanismus
4-(3-Pyridyl)butyl isothiocyanate exerts its effects through multiple mechanisms:
Induction of Cytoprotective Proteins: It activates the Keap1/Nrf2/ARE pathway, leading to the induction of phase II detoxification enzymes.
Inhibition of Proinflammatory Responses: It inhibits the NFκB pathway, reducing inflammation.
Induction of Apoptosis: It promotes cell cycle arrest and apoptosis in cancer cells.
Inhibition of Angiogenesis and Metastasis: It affects the expression of genes involved in angiogenesis and metastasis.
Vergleich Mit ähnlichen Verbindungen
- Phenethyl isothiocyanate (PEITC)
- Benzyl isothiocyanate (BITC)
- Allyl isothiocyanate (AITC)
- Sulforaphane (SFN)
Comparison: 4-(3-Pyridyl)butyl isothiocyanate is unique due to its pyridyl group, which imparts distinct chemical and biological properties. Compared to other isothiocyanates, it has shown specific activity against certain cancer cell lines and pathogens . Its mechanism of action also involves unique molecular targets and pathways, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
133920-07-7 |
|---|---|
Molekularformel |
C10H12N2S |
Molekulargewicht |
192.28 g/mol |
IUPAC-Name |
3-(4-isothiocyanatobutyl)pyridine |
InChI |
InChI=1S/C10H12N2S/c13-9-12-6-2-1-4-10-5-3-7-11-8-10/h3,5,7-8H,1-2,4,6H2 |
InChI-Schlüssel |
JAXGAWNOAHDBJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)CCCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


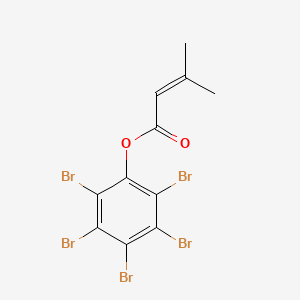
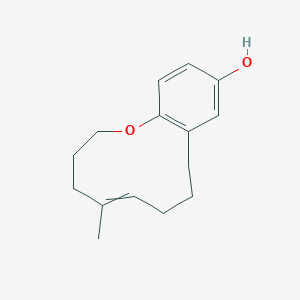
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
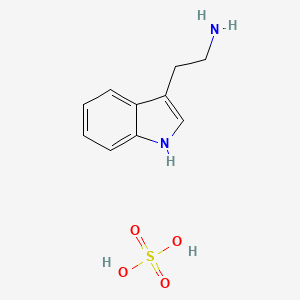
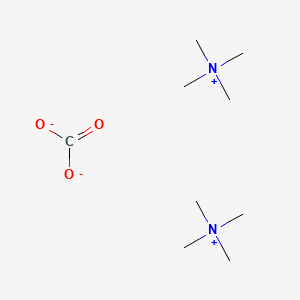
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
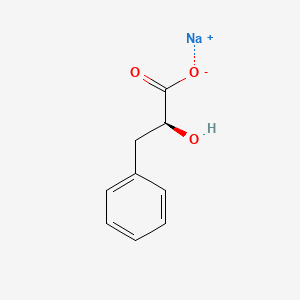
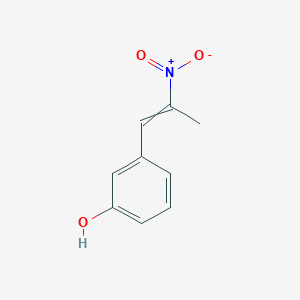

![Methanone, [4-(4-broMophenyl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B12645455.png)
![3H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine, N-[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]-3-[(3aS,4R,6S,6aR)-6-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethoxy]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]-5-(propylthio)-](/img/structure/B12645463.png)
